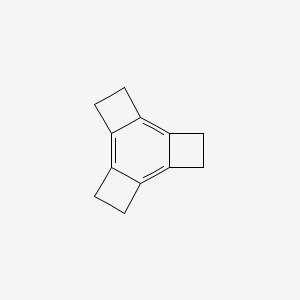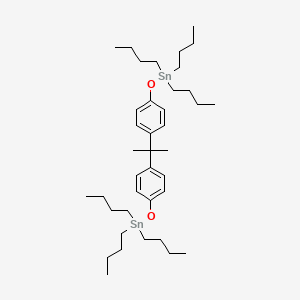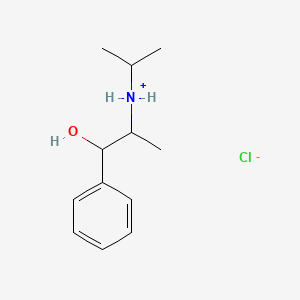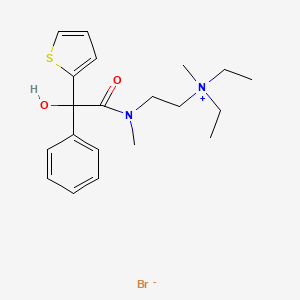
Ethyl (3E)-1-(3,4-dimethoxyphenyl)-3-(hydroxymethylidene)-6,7-dimethoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylicacid,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-3-(hydroxymethylene)-6,7-dimethoxy-4-oxo-,ethyl ester is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylicacid,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-3-(hydroxymethylene)-6,7-dimethoxy-4-oxo-,ethyl ester typically involves multi-step organic reactions One common method includes the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of a strong acid catalyst
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylicacid,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-3-(hydroxymethylene)-6,7-dimethoxy-4-oxo-,ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
2-Naphthalenecarboxylicacid,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-3-(hydroxymethylene)-6,7-dimethoxy-4-oxo-,ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylicacid,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-3-(hydroxymethylene)-6,7-dimethoxy-4-oxo-,ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.
Phenyl esters: Compounds with phenyl groups and ester functionalities.
Dimethoxy compounds: Molecules containing dimethoxy groups on aromatic rings.
Uniqueness
2-Naphthalenecarboxylicacid,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-3-(hydroxymethylene)-6,7-dimethoxy-4-oxo-,ethyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.
Propriétés
Numéro CAS |
6267-83-0 |
|---|---|
Formule moléculaire |
C24H26O8 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
ethyl (3E)-1-(3,4-dimethoxyphenyl)-3-(hydroxymethylidene)-6,7-dimethoxy-4-oxo-1,2-dihydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C24H26O8/c1-6-32-24(27)22-16(12-25)23(26)15-11-20(31-5)19(30-4)10-14(15)21(22)13-7-8-17(28-2)18(9-13)29-3/h7-12,21-22,25H,6H2,1-5H3/b16-12+ |
Clé InChI |
OSEHBKAFOZEZCG-FOWTUZBSSA-N |
SMILES isomérique |
CCOC(=O)C\1C(C2=CC(=C(C=C2C(=O)/C1=C/O)OC)OC)C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CCOC(=O)C1C(C2=CC(=C(C=C2C(=O)C1=CO)OC)OC)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/structure/B13750660.png)


![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)

![4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid](/img/structure/B13750689.png)


![2,2'-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol](/img/structure/B13750711.png)
![4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]-methoxymethyl]-N-ethyl-2-methylaniline](/img/structure/B13750714.png)


